

Application Notes and Protocols for Live-Cell Mitochondrial Imaging

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Compound of Interest

Compound Name: Mitoridine

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Introduction

Live-cell imaging of mitochondria is a critical technique for researchers and drug development professionals to investigate cellular metabolism, health, and dynamics. Mitochondria are essential organelles involved in energy production, calcium signaling, and apoptosis. Visualizing these dynamic structures in real-time provides invaluable insights into their function and response to various stimuli or therapeutic agents. Fluorescent probes that selectively accumulate in mitochondria are widely used for this purpose. The choice of probe often depends on the specific application, such as assessing mitochondrial membrane potential, tracking mitochondrial morphology, or detecting reactive oxygen species (ROS).

Data Presentation: Common Probes for Live-Cell Mitochondrial Imaging

The selection of a suitable fluorescent probe is crucial for successful live-cell mitochondrial imaging. The table below summarizes the key characteristics of several commonly used mitochondrial stains.

Probe Family	Example Probe	Excitation (nm)	Emission (nm)	Working Concentration	Key Feature
MitoTracker	MitoTracker Red CMXRos	579	599	25–500 nM	Accumulates in mitochondria based on membrane potential and is well-retained after fixation.[1]
MitoTracker Green FM	490	516	20–200 nM	Stains mitochondria regardless of membrane potential.[2]	
MitoTracker Deep Red FM	644	665	25–500 nM	Far-red excitation and emission, minimizing autofluorescence.[1]	
LumiTracker® Mito	LumiTracker® Mito Green FM	Not Specified	Not Specified	20–200 nM	At high concentrations, may stain other cellular structures.[3]
abberior LIVE	abberior LIVE RED mito	Not Specified	Not Specified	250–500 nM	Suitable for super-resolution STED microscopy to visualize

					mitochondrial cristae.[4]
TMRM	Tetramethylrhodamine, Methyl Ester	548	573	250 nM	A cell-permeant dye that accumulates in active mitochondria with intact membrane potentials.[5]
MitoSOX	MitoSOX Red	510	580	1 μ M	Specifically detects mitochondrial superoxide. [2]

Experimental Protocols

The following are generalized protocols for staining mitochondria in live adherent and suspension cells. It is essential to optimize parameters such as probe concentration and incubation time for specific cell types and experimental conditions.

Protocol 1: Staining Adherent Cells

- **Cell Preparation:** Grow cells on a sterile coverslip or in a glass-bottom dish to the desired confluency.
- **Staining Solution Preparation:** Prepare the staining solution by diluting the mitochondrial probe stock solution (typically in DMSO) in a pre-warmed (37°C) serum-free medium or buffer.[1] The final working concentration will depend on the probe being used (refer to the table above).
- **Staining:** Remove the cell culture medium and add the pre-warmed staining solution to the cells.

- Incubation: Incubate the cells in the dark for 15–60 minutes under appropriate growth conditions (e.g., 37°C, 5% CO₂).^{[3][4]} The optimal incubation time may vary.
- Washing: Replace the staining solution with a fresh, pre-warmed medium or buffer to remove the excess unbound probe. For some probes, multiple washes may be necessary.^{[4][5]}
- Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For long-term imaging, an onstage incubator is recommended to maintain optimal cell health.^[6]

Protocol 2: Staining Suspension Cells

- Cell Preparation: Obtain a single-cell suspension from your culture.
- Cell Centrifugation: Centrifuge the cells and carefully aspirate the supernatant.
- Resuspension and Staining: Gently resuspend the cell pellet in a pre-warmed (37°C) staining solution containing the mitochondrial probe.
- Incubation: Incubate the cells in the dark for 15–45 minutes under conditions suitable for the specific cell type.^[3]
- Washing: Centrifuge the cells again, aspirate the supernatant, and resuspend the cells in a fresh, pre-warmed medium or buffer.
- Analysis: The stained cells can be analyzed using a flow cytometer, or they can be mounted on a slide for fluorescence microscopy.^[3]

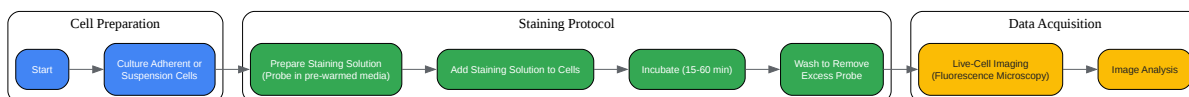
Optional Fixation and Permeabilization (Post-Staining)

For certain applications, it may be necessary to fix and permeabilize the cells after staining.

- Washing: After staining, wash the cells with a fresh, pre-warmed buffer or medium.
- Fixation: Carefully aspirate the buffer and add a fresh 2–4% formaldehyde solution. Incubate for 15 minutes.^[3] Note: Do not fix cells before staining with membrane potential-dependent dyes like MitoTracker Red, as fixation will disrupt the mitochondrial membrane potential.^[1]

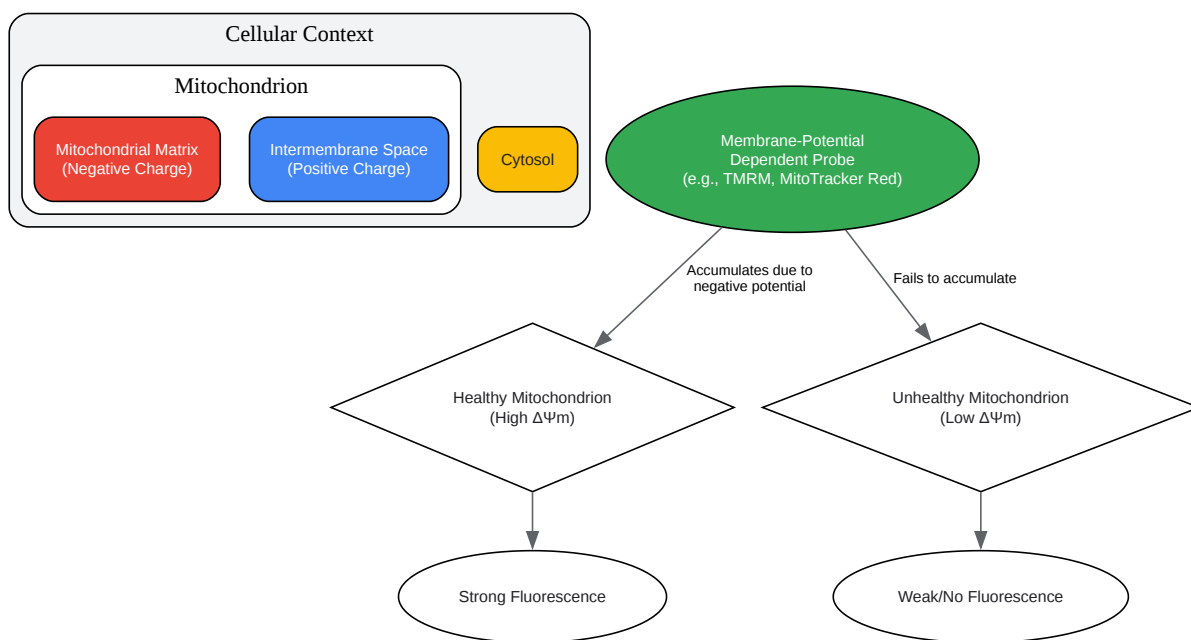
- Rinsing: Rinse the cells multiple times with a buffer such as PBS.
- Permeabilization (if required): For subsequent immunostaining, you can permeabilize the fixed cells by incubating them for 10 minutes in PBS containing 0.2% Triton X-100.[3]

Visualizations



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Caption: General workflow for live-cell mitochondrial imaging.



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Caption: Visualization of mitochondrial membrane potential assessment.

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